2-(2-fluorophenyl)-4,5-dihydro-1H-Imidazole
Description
Properties
IUPAC Name |
2-(2-fluorophenyl)-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLVJWBCLUSUOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-4,5-dihydro-1H-Imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-4,5-dihydro-1H-Imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction of the imidazole ring can yield dihydroimidazole derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Imidazolone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Pharmacological Potential
The unique structure of 2-(2-fluorophenyl)-4,5-dihydro-1H-imidazole makes it a promising candidate for drug development. Its imidazole core is prevalent in many biologically active compounds, suggesting potential therapeutic properties:
- Antimicrobial Activity : Compounds with imidazole structures, including derivatives of this compound, have demonstrated effectiveness against various pathogens. Specifically, studies indicate that fluorinated imidazoles can enhance antimicrobial activity against bacteria like Helicobacter pylori .
- Antiviral Properties : Research has shown that similar imidazole derivatives can exhibit antiviral effects. For instance, complexes formed with zinc and imidazole derivatives have shown inhibitory activity against dengue virus (DENV-2) . The potential of this compound as an antiviral agent warrants further investigation.
Case Study: Antiviral Activity Against DENV-2
A study investigated the efficacy of zinc(II)-complexed imidazoles against DENV-2. The results indicated an IC50 of 34.42 μg/ml for the complexed compound, demonstrating significant antiviral activity while maintaining a cytotoxic concentration (CC50) below 100 μg/ml . This suggests that modifications to the imidazole structure could lead to enhanced antiviral agents.
Material Science Applications
Imidazole derivatives are increasingly explored in material science due to their unique chemical properties:
- Synthesis of New Materials : The presence of functional groups in this compound may allow for the development of new materials with specific functionalities. Research into sulfonated imidazoles has shown promise in creating advanced materials .
Table 1: Comparison of Imidazole Derivatives in Material Science
| Compound Name | Key Features | Application |
|---|---|---|
| Clemizole | Antihistaminic agent | Pharmaceuticals |
| Omeprazole | Antiulcer drug | Pharmaceuticals |
| Metronidazole | Antibacterial agent | Pharmaceuticals |
| This compound | Unique functional groups | Material synthesis |
Biological Research Applications
The biological interactions of this compound are also noteworthy:
- Biochemical Probes : Its structure allows for interactions with biological macromolecules, making it a candidate for use as a biochemical probe in research settings .
Case Study: Interaction with Biological Targets
Research indicates that imidazole derivatives can modulate the activity of enzymes and receptors through specific binding interactions. This property could be exploited in drug design to enhance the efficacy and selectivity of therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-4,5-dihydro-1H-Imidazole involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to biological effects. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing its binding to the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The pharmacological and physicochemical properties of 4,5-dihydro-1H-imidazole derivatives are heavily influenced by substituents on the phenyl ring. Key analogs include:
| Compound | Substituent | Key Structural Feature |
|---|---|---|
| 2-(2-Fluorophenyl)-4,5-dihydro-1H-imidazole | 2-Fluorophenyl | Electron-withdrawing fluorine atom |
| 2-[4-(Hexyloxy)phenyl]-4,5-dihydro-1H-imidazole | 4-Hexyloxyphenyl | Long alkyloxy chain (lipophilic) |
| TEIMD (2-[2-(o-Tolyl)ethyl]-4,5-dihydro-1H-imidazole) | o-Tolyl ethyl | Bulky aromatic substituent |
| Clonidine | 2,6-Dichlorophenyl | Dichloro substitution (I1 receptor agonist) |
Key Observations :
Pharmacological Activities
Quorum Sensing Inhibition (QSI)
- 2-[4-(Hexyloxy)phenyl]-4,5-dihydro-1H-imidazole : IC50 = 56.38 µM .
- Benzimidazole 18a : IC50 = 36.67 µM, demonstrating that saturated imidazole rings (4,5-dihydro) are less potent than fully aromatic benzimidazoles .
- 2-(2-Fluorophenyl) derivative : While QSI data are unavailable, fluorine’s electronegativity could enhance binding to QS targets compared to alkoxy groups.
Receptor Binding
Biological Activity
2-(2-Fluorophenyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, a class of compounds known for their diverse biological activities. This compound, characterized by its unique structure and functional groups, has garnered attention in medicinal chemistry for its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound consists of a five-membered heterocyclic ring containing two nitrogen atoms and a fluorophenyl substituent. Its molecular formula is with a molecular weight of approximately 180.21 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C10H11FN2 |
| Molecular Weight | 180.21 g/mol |
| Melting Point | Not specified |
| Solubility | Variable in water |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Imidazole derivatives are known to inhibit enzymes involved in critical biochemical pathways, which can lead to therapeutic effects against diseases such as cancer and infections.
- Receptor Binding : The compound may exhibit binding affinity to specific receptors, influencing cellular signaling pathways.
Biological Activities
Research has shown that this compound possesses various biological activities:
- Antimicrobial Activity : Compounds in the imidazole class have demonstrated significant antibacterial and antifungal properties. For instance, studies have indicated that similar imidazole derivatives exhibit MIC values as low as 3.12 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Antiviral Potential : The compound has been evaluated for its antiviral properties against viruses such as dengue virus (DENV). In vitro studies have shown that imidazole derivatives can inhibit viral replication effectively .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity comparable to established drugs like diclofenac . The mechanism often involves the inhibition of cyclooxygenase enzymes.
Study 1: Antiviral Activity Against DENV
A study investigated the antiviral activity of imidazole complexes against DENV-2. The Zinc(II)-2,4,5-triphenyl-1H-imidazole complex exhibited an IC50 of 34.42 μg/mL against DENV-2 replication in Vero cells. This study highlighted the potential of imidazole derivatives as antiviral agents .
Study 2: Antimicrobial Properties
Another research focused on the antimicrobial efficacy of various imidazole derivatives, including those with fluorinated phenyl groups. The results showed significant antibacterial activity with MIC values ranging from 3.12 to 12.5 μg/mL against common bacterial strains .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its polar nature, which enhances solubility and absorption characteristics compared to non-polar counterparts. This property is crucial for developing effective therapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
